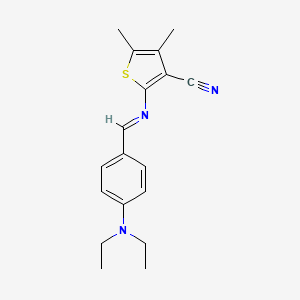

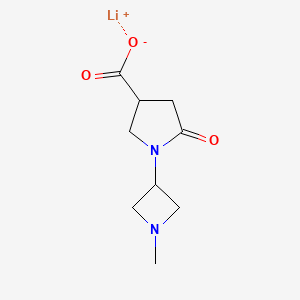

Lithium(1+) ion 1-(1-methylazetidin-3-yl)-5-oxopyrrolidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(1-methylazetidin-3-yl)methanol hydrochloride" is related to the requested compound. It has a CAS Number of 2174002-18-5 and a molecular weight of 137.61 . The physical form of this compound is oil .

Molecular Structure Analysis

The related compound “(1-Methylazetidin-3-yl)MethanaMine” has a molecular formula of C5H12N2 and a molecular weight of 100.162 . The InChI code for this compound is 1S/C5H11NO.ClH/c1-6-2-5 (3-6)4-7;/h5,7H,2-4H2,1H3;1H .

Physical And Chemical Properties Analysis

The related compound “(1-Methylazetidin-3-yl)MethanaMine” has a density of 0.9±0.1 g/cm3, a boiling point of 111.5±8.0 °C at 760 mmHg, and a flash point of 23.2±13.6 °C .

Applications De Recherche Scientifique

Biomedical Applications

Lithium ions, including Lithium(1+), have shown significant promise in various biomedical applications. Notably, lithium ions are instrumental in enhancing the remyelination of peripheral nerves and stimulating the proliferation of neural progenitor cells and retinoblastoma cells through the activation of the Wnt/β-catenin signaling pathway. This mechanism is particularly relevant in the field of regenerative medicine and neural tissue engineering. A study incorporated lithium ions into mesoporous bioactive glass scaffolds, demonstrating enhanced cell proliferation and cementogenic differentiation of human periodontal ligament-derived cells (hPDLCs), suggesting a novel approach to periodontal tissue engineering and regeneration (Han et al., 2012).

Electrochemical Applications

In the realm of electrochemical applications, lithium ions are pivotal in the development of electrolytes for lithium metal batteries. Ionic liquids containing lithium ions, including Lithium(1+), exhibit enhanced ionic conductivity and thermal stability, making them suitable for high-voltage lithium battery systems. Research has explored various cations in combination with lithium ions, demonstrating the potential for improved battery performance and stability (Maftoon-Azad & Nazari, 2017).

Neurological Research

Lithium's neuroprotective properties have been extensively studied, with evidence suggesting lithium's efficacy in treating mood affect disorders such as bipolar disorder. Lithium ions are known to impact several molecular targets, contributing to their therapeutic range. Research in Caenorhabditis elegans has shown that exposure to lithium ions at clinically relevant concentrations can increase survival during aging, pointing towards lithium's potential in longevity and aging studies (McColl et al., 2008).

Cell Signaling and Development

Lithium ions have been found to act as a specific inhibitor of the GSK-3 family of protein kinases, mimicking Wingless signaling in intact cells. This discovery opens up potential therapeutic avenues for lithium in the modulation of cell signaling and developmental processes, providing a molecular basis for its diverse effects on human behavior and early embryonic development (Stambolic et al., 1996).

Materials Science

Lithium ions are integral to the synthesis and optimization of materials for energy storage applications. For instance, the development of new positive electrode materials for lithium-ion batteries has benefited from the incorporation of lithium ions, enhancing electrical conductivity and overall battery performance (Pouillerie et al., 2000).

Safety and Hazards

Propriétés

IUPAC Name |

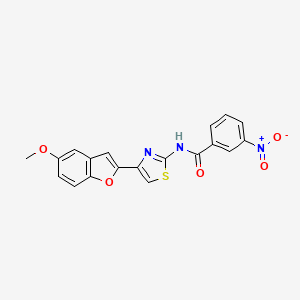

lithium;1-(1-methylazetidin-3-yl)-5-oxopyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3.Li/c1-10-4-7(5-10)11-3-6(9(13)14)2-8(11)12;/h6-7H,2-5H2,1H3,(H,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLZSMBOXYCJDA-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN1CC(C1)N2CC(CC2=O)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13LiN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2613377.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2613378.png)

![4-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2613379.png)

![3-(Piperazin-1-yl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2613381.png)

![Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2613389.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2613390.png)